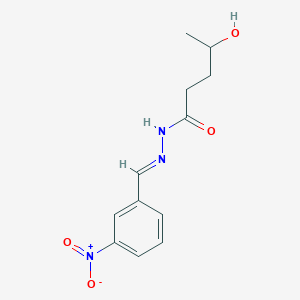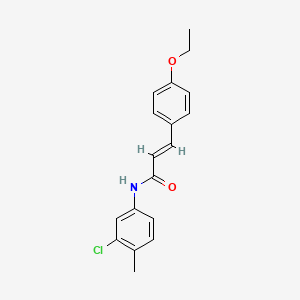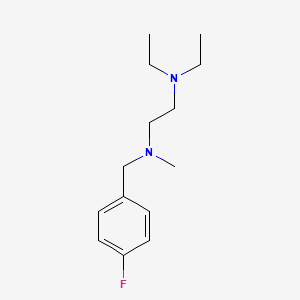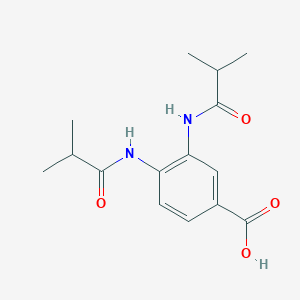
4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide, also known as HNBPH, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. HNBPH is a hydrazide derivative that is synthesized by the condensation reaction between 3-nitrobenzaldehyde and 4-hydroxypentanoic hydrazide.
Wirkmechanismus
The mechanism of action of 4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide is not fully understood, but it is believed to be related to its chemical structure. This compound contains a nitro group, which is known to undergo reduction reactions in biological systems. The reduction of the nitro group can generate reactive species that can interact with cellular components and cause cellular damage. This compound has also been shown to inhibit the activity of enzymes such as acetylcholinesterase, which can lead to the accumulation of acetylcholine and cause neurotoxicity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the concentration and duration of exposure. This compound has been shown to induce cytotoxicity in cancer cells and inhibit the growth of bacteria and viruses. This compound has also been shown to inhibit the activity of acetylcholinesterase, which can lead to the accumulation of acetylcholine and cause neurotoxicity. However, the effects of this compound on human health are not fully understood, and further studies are needed to determine its safety and efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide has several advantages for lab experiments, such as its stability, solubility, and ease of synthesis. This compound can be synthesized in large quantities with high purity, which makes it suitable for biological assays and drug screening. However, the limitations of this compound include its potential toxicity and lack of specificity. This compound can interact with cellular components and cause cellular damage, which can lead to false positive results in biological assays. Therefore, caution should be exercised when using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide. One potential direction is the development of this compound derivatives with improved efficacy and specificity. The chemical structure of this compound can be modified to enhance its biological activity and reduce its toxicity. Another direction is the investigation of the mechanism of action of this compound. Further studies are needed to determine the cellular targets of this compound and the pathways involved in its biological activity. Additionally, the potential applications of this compound in materials science and photochromic materials should be explored further.
Synthesemethoden
4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide is synthesized by the reaction between 3-nitrobenzaldehyde and 4-hydroxypentanoic hydrazide. The reaction is carried out under acidic conditions, and the product is obtained in good yield. The synthesis method has been optimized to obtain this compound with high purity and yield. The product is characterized by various spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide has potential applications in various fields of scientific research such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been studied for its anticancer, antimicrobial, and antiviral properties. This compound has shown promising results in inhibiting the growth of cancer cells and has been identified as a potential lead compound for the development of anticancer agents. In biochemistry, this compound has been studied for its enzyme inhibitory properties and has been identified as a potential inhibitor of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease. In materials science, this compound has been studied for its potential application as a photochromic material, which can change its color upon exposure to light.
Eigenschaften
IUPAC Name |
4-hydroxy-N-[(E)-(3-nitrophenyl)methylideneamino]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-9(16)5-6-12(17)14-13-8-10-3-2-4-11(7-10)15(18)19/h2-4,7-9,16H,5-6H2,1H3,(H,14,17)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWLTFBACLNEHB-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NN=CC1=CC(=CC=C1)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC(=O)N/N=C/C1=CC(=CC=C1)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{5-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-furyl}-3-methylbenzoic acid](/img/structure/B5721300.png)


![N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}-N'-(4-methoxyphenyl)thiourea](/img/structure/B5721332.png)

![2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5721340.png)
![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5721352.png)

![2-{[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5721366.png)



![4-fluoro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5721396.png)
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5721405.png)